3,6-Dichloro-2-fluorophenylacetic acid is a chemical compound with the molecular formula and a molecular weight of approximately . It is classified as a halogenated phenylacetic acid derivative, featuring both chlorine and fluorine substituents on the aromatic ring. The compound is recognized for its applications in various scientific fields, including medicinal chemistry and organic synthesis.
3,6-Dichloro-2-fluorophenylacetic acid falls under the category of halogenated organic compounds, specifically as a substituted aromatic carboxylic acid. Its structure features a phenyl ring with two chlorine atoms and one fluorine atom attached to it, alongside an acetic acid functional group.
The synthesis of 3,6-Dichloro-2-fluorophenylacetic acid generally involves halogenation reactions of phenylacetic acid derivatives. A common method includes:
The synthesis can be achieved through various methods such as:
The molecular structure of 3,6-Dichloro-2-fluorophenylacetic acid can be represented by the following SMILES notation: C1=CC(=C(C(=C1Cl)CC(=O)O)F)Cl. The InChI key for this compound is MYZIXNBBBSGEIP-UHFFFAOYSA-N.
3,6-Dichloro-2-fluorophenylacetic acid can participate in various chemical reactions typical for carboxylic acids and halogenated compounds:
The reactivity of this compound is influenced by the presence of electronegative halogens, which can stabilize certain intermediates during reactions, making it useful in synthetic pathways for creating more complex molecules .
The mechanism of action for 3,6-Dichloro-2-fluorophenylacetic acid primarily involves its role as a reactive intermediate in organic synthesis. The presence of halogens enhances electrophilicity, allowing it to participate in nucleophilic substitution reactions effectively.
Studies have shown that halogenated compounds like this one can exhibit varied biological activities, including potential interactions with biological receptors or enzymes due to their structural features .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to characterize this compound accurately .
3,6-Dichloro-2-fluorophenylacetic acid has several applications in scientific research:
Regioselective halogenation is critical for synthesizing 3,6-dichloro-2-fluorophenylacetic acid (CAS 916420-71-8) due to the compound’s structural specificity. Key approaches include:
Table 1: Physicochemical Properties of 3,6-Dichloro-2-fluorophenylacetic Acid and Key Isomers
| Compound | CAS Number | Molecular Formula | Melting Point | Purity (Commercial) |
|---|---|---|---|---|
| 3,6-Dichloro-2-fluorophenylacetic acid | 916420-71-8 | C₈H₅Cl₂FO₂ | 146–149°C | 97% |
| 2,3-Dichloro-6-fluorophenylacetic acid | 886497-57-0 | C₈H₅Cl₂FO₂ | Not reported | >99% |
| 3-Chloro-2-fluorophenylacetic acid | 261762-96-3 | C₈H₆ClFO₂ | Not reported | >98% |
Catalysts mitigate harsh reaction conditions and improve selectivity:
Table 2: Catalytic Systems for Halogenation Steps
| Catalyst | Reaction Type | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| TBAB (5 mol%) | Nucleophilic fluorination | 80°C | 80–85% | Moderate |
| CuCl/CsF (3:1) | Halogen exchange | 150°C | 75% | High (90%) |
| J. thermophila RdhA | Reductive dehalogenation | 25°C | N/A | Ortho-specific |
Electrophilic agents address limitations of nucleophilic routes for electron-deficient arenes:
Desulfurative routes offer an alternative to direct halogenation:
Table 3: Optimization Parameters for Desulfurative Fluorination
| Parameter | Standard Condition | Optimized Condition | Yield Impact |
|---|---|---|---|
| DAST Equivalents | 2.0 | 2.5 | +12% |
| Solvent | Dichloromethane | Chloroform | +8% |
| Additive | None | Triethylamine (1 equiv.) | +10% |
| Reaction Temperature | 0°C (isothermal) | −20°C → 25°C (gradient) | +15% |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7